methyl2-amino-2-methyl-3,3-diphenylpropanoatehydrochloride
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Overview
Description
Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride is a chemical compound with the molecular formula C17H20ClNO2. It is known for its unique structure, which includes both amino and ester functional groups. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride typically involves the reaction of methyl 2-amino-2-methyl-3,3-diphenylpropanoate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making it a useful compound in research .
Comparison with Similar Compounds
Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride can be compared with similar compounds such as:
Methyl 2-amino-2-methyl-3,3-diphenylpropanoate: The non-hydrochloride form, which has different solubility and reactivity properties.
Methyl 2-amino-2-methyl-3,3-diphenylpropanoate sulfate: Another salt form with distinct chemical behavior.
2-Amino-2-methyl-3,3-diphenylpropanoic acid: The carboxylic acid form, which lacks the ester group and has different reactivity. The uniqueness of methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride lies in its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility and reactivity
Properties
IUPAC Name |
methyl 2-amino-2-methyl-3,3-diphenylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c1-17(18,16(19)20-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12,15H,18H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVHFGWAQAZLGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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